![molecular formula C9H9IN2O B1442607 5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile CAS No. 858120-02-2](/img/structure/B1442607.png)
5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile
Overview
Description
5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile (IMPDC) is a synthetic compound that has recently been studied for its potential applications in various scientific research areas. IMPDC has been used in a variety of chemical reactions, such as the synthesis of novel compounds, as well as in the development of new drug candidates. In addition, IMPDC has also been studied for its potential biochemical and physiological effects in laboratory experiments.
Scientific Research Applications
Synthesis and Structural Characterization
5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile is utilized in the synthesis of various pyridine derivatives, which are studied for their structural features through methods like IR, electronic spectroscopy, UV–vis absorption, and fluorescence spectroscopy. The effects of substituents on the emission spectra of these compounds have been investigated, providing insights into their potential applications in optical materials and devices. The crystal structures of some derivatives have also been determined through X-ray diffraction methods, aiding in the understanding of their molecular configurations and interactions (Cetina, Tranfić, Sviben, & Jukić, 2010).
Potential Antimicrobial and Anticancer Applications
Research includes theoretical studies on cyanopyridine derivatives, including their structural and vibrational properties, to explore their potential as antimicrobial and anticancer agents. Density Functional Theory (DFT) calculations have been employed to understand their behavior in different phases, which could be foundational for developing new therapeutics (Márquez, Márquez, Cataldo, & Brandán, 2015).
Optical and Electronic Properties
Derivatives of 5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile have been analyzed for their photosensitivity and electronic absorption, revealing their utility in optoelectronic devices. Studies have shown that these compounds exhibit significant photocurrent and photosensitivity under various illumination levels, suggesting their potential in the development of photovoltaic cells and other light-sensitive applications (Roushdy, Farag, Ibrahim, Halim, & El-Gohary, 2019).
Chemical Reactivity and Biological Activity
The chemical reactivity of similar pyridine derivatives has been explored through reactions with various agents, leading to the formation of compounds with interesting biological activities. Such studies are crucial for identifying new drugs and understanding the molecular basis of their activity. Some of these synthesized compounds have shown promising results in preliminary biological activity assessments, highlighting the potential for further pharmacological development (Yassin, 2009).
properties
IUPAC Name |
5-iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2O/c1-5-7(4-11)9(13-3)12-6(2)8(5)10/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQZSIHWXLUEMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1I)C)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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